molecular formula C11H14F3NO2S B13579421 2-Methyl-1-(3-trifluoromethanesulfonylphenyl)propan-2-amine

2-Methyl-1-(3-trifluoromethanesulfonylphenyl)propan-2-amine

Cat. No.: B13579421
M. Wt: 281.30 g/mol
InChI Key: PLXGBVWYQPTFKT-UHFFFAOYSA-N
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Description

2-Methyl-1-(3-trifluoromethanesulfonylphenyl)propan-2-amine is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a trifluoromethanesulfonyl group attached to a phenyl ring, which is further connected to a propan-2-amine moiety. The presence of the trifluoromethanesulfonyl group imparts significant chemical stability and reactivity, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(3-trifluoromethanesulfonylphenyl)propan-2-amine typically involves the introduction of the trifluoromethanesulfonyl group to a suitable precursor. One common method is the reaction of a phenylpropan-2-amine derivative with trifluoromethanesulfonic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The use of a suitable solvent, such as dichloromethane or acetonitrile, is essential to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. The use of automated reactors and advanced monitoring systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(3-trifluoromethanesulfonylphenyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: The trifluoromethanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents

Properties

Molecular Formula

C11H14F3NO2S

Molecular Weight

281.30 g/mol

IUPAC Name

2-methyl-1-[3-(trifluoromethylsulfonyl)phenyl]propan-2-amine

InChI

InChI=1S/C11H14F3NO2S/c1-10(2,15)7-8-4-3-5-9(6-8)18(16,17)11(12,13)14/h3-6H,7,15H2,1-2H3

InChI Key

PLXGBVWYQPTFKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)S(=O)(=O)C(F)(F)F)N

Origin of Product

United States

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